Cas no 866349-86-2 (N-(3,5-dimethoxyphenyl)-2-3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

N-(3,5-dimethoxyphenyl)-2-3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide structure
866349-86-2 structure
Product Name:N-(3,5-dimethoxyphenyl)-2-3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide
CAS No:866349-86-2
MF:C29H28N2O7
MW:516.541828155518
CID:6068056
PubChem ID:2136201
Update Time:2025-07-14

N-(3,5-dimethoxyphenyl)-2-3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,5-dimethoxyphenyl)-2-3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide
    • 1(4H)-Quinolineacetamide, N-(3,5-dimethoxyphenyl)-3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-
    • N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
    • 866349-86-2
    • N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
    • AKOS001819074
    • F1603-0070
    • N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1(4H)-yl]acetamide
    • Inchi: 1S/C29H28N2O7/c1-5-38-20-8-6-18(7-9-20)28(33)25-16-31(26-11-10-21(35-2)15-24(26)29(25)34)17-27(32)30-19-12-22(36-3)14-23(13-19)37-4/h6-16H,5,17H2,1-4H3,(H,30,32)
    • InChI Key: JTWAHJCTPXEJKP-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=CC(OC)=CC(OC)=C2)=O)C2=C(C=C(OC)C=C2)C(=O)C(C(=O)C2=CC=C(OCC)C=C2)=C1

Computed Properties

  • Exact Mass: 516.18965124g/mol
  • Monoisotopic Mass: 516.18965124g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 10
  • Complexity: 857
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 103Ų

Experimental Properties

  • Density: 1.281±0.06 g/cm3(Predicted)
  • Boiling Point: 743.2±60.0 °C(Predicted)
  • pka: 12.82±0.70(Predicted)

N-(3,5-dimethoxyphenyl)-2-3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide Pricemore >>

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Additional information on N-(3,5-dimethoxyphenyl)-2-3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide

Introduction to N-(3,5-dimethoxyphenyl)-2-3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS No. 866349-86-2)

N-(3,5-dimethoxyphenyl)-2-3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide, identified by its CAS number 866349-86-2, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the quinoline derivatives class, which is well-known for its diverse biological activities and potential therapeutic applications.

The molecular structure of this compound features a quinoline core substituted with various functional groups, including 3,5-dimethoxyphenyl and 4-ethoxybenzoyl moieties. These substituents contribute to the unique chemical and pharmacological properties of the molecule, making it a promising candidate for further research and development in drug discovery.

In recent years, there has been a growing interest in quinoline derivatives due to their ability to interact with various biological targets. For instance, studies have shown that certain quinoline compounds exhibit potent antimicrobial, anti-inflammatory, and anticancer properties. The presence of methoxy and ethoxy groups in N-(3,5-dimethoxyphenyl)-2-3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide may enhance its binding affinity to specific enzymes and receptors, thereby modulating biological pathways relevant to disease mechanisms.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are often employed to construct the complex molecular framework efficiently. The synthetic approach not only highlights the expertise in organic chemistry but also underscores the importance of methodological innovation in drug development.

Evaluation of the pharmacological activity of N-(3,5-dimethoxyphenyl)-2-3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide has revealed promising results in preclinical studies. Researchers have observed significant inhibitory effects on key enzymes involved in cancer progression, such as kinases and proteases. Additionally, the compound has demonstrated potential in modulating immune responses, making it a candidate for therapeutic intervention in inflammatory disorders.

The structural features of this molecule also make it an attractive scaffold for structure-based drug design. By leveraging computational methods like molecular docking and virtual screening, scientists can identify optimal binding poses and interactions between the compound and target proteins. This approach not only accelerates the drug discovery process but also provides insights into the molecular mechanisms underlying its biological effects.

In conclusion, N-(3,5-dimethoxyphenyl)-2-3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS No. 866349-86-2) represents a significant advancement in the field of medicinal chemistry. Its unique structural composition and demonstrated biological activity position it as a valuable asset in the quest for novel therapeutic agents. Continued research into this compound will likely yield further insights into its pharmacological profile and potential applications in human health.

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